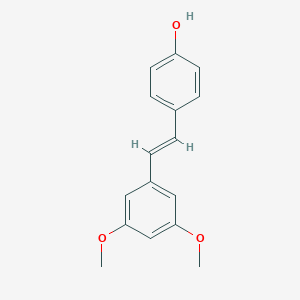

4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol

Description

Properties

IUPAC Name |

4-[2-(3,5-dimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUZFDZJKSGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859467 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18259-15-9 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Arbuzov and Wittig–Horner Reaction

The Arbuzov-Wittig–Horner reaction involves sequential phosphorylation, olefination, and deprotection steps. Starting with 3,5-disubstituted benzyl bromide, boron tribromide (BBr₃) and ascorbic acid are employed for demethylation. While ascorbic acid mitigates polymerization during deprotection, this method suffers from low yields (≤50%) due to purification challenges and environmental concerns associated with halogenated solvents. For industrial applications, the requirement for column chromatography and hazardous reagents like BBr₃ limits its feasibility.

Julia Olefination Strategy

The Julia olefination reaction utilizes 3,5-dimethoxybenzyl sulfone derivatives and 4-acetoxybenzaldehyde under hexamethyldisilylamino lithium (LiHMDS) catalysis. Although this approach achieves stereoselective formation of the trans-stilbene backbone, the necessity for cryogenic conditions (-78°C) escalates operational costs and complicates scale-up. Reported yields remain suboptimal (≤65%), primarily due to side reactions during sulfone elimination.

Grignard Reaction and Solid Acid Catalysis

A Grignard reagent-mediated approach couples 3,5-dimethoxyphenyl magnesium bromide with 4-hydroxybenzaldehyde, followed by dehydration using solid acids like Amberlyst-15. This method achieves a moderate yield of 77% but requires stringent anhydrous conditions, posing challenges in maintaining reactor integrity during large-scale production. Recent innovations propose substituting traditional Grignard reagents with organozinc compounds to enhance moisture tolerance, though industrial validation is pending.

Decarboxylation-Isomerization Pathway

Shi et al. developed a novel route starting from 3,5-dihydroxyacetophenone, involving methylation, Perkin condensation, and decarboxylation-isomerization. This method circumvents low-temperature requirements and achieves a 78% yield through recrystallization-based purification, making it amenable to industrial adoption. The use of readily available raw materials and avoidance of column chromatography further enhance its cost-effectiveness.

Table 1: Comparative Analysis of Chemical Synthesis Methods

| Method | Key Reagents | Yield (%) | Scalability Challenges |

|---|---|---|---|

| Arbuzov-Wittig–Horner | BBr₃, Ascorbic Acid | ≤50 | Hazardous waste, purification |

| Julia Olefination | LiHMDS, Sulfone derivatives | ≤65 | Cryogenic conditions |

| Grignard Reaction | Mg, Amberlyst-15 | 77 | Moisture sensitivity |

| Decarboxylation-Isomerization | 3,5-Dihydroxyacetophenone | 78 | High decarboxylation temperature |

Biological Synthesis via Engineered Microorganisms

Biosynthetic approaches leveraging engineered Escherichia coli and Saccharomyces cerevisiae have emerged as sustainable alternatives to chemical methods, offering higher stereoselectivity and reduced environmental impact.

Metabolic Pathway Engineering in E. coli

The pterostilbene biosynthetic pathway in E. coli integrates four enzymes: tyrosine ammonia-lyase (TAL), 4-coumarate-CoA ligase (4CL), stilbene synthase (STS), and resveratrol O-methyltransferase (ROMT). TAL converts endogenous L-tyrosine to p-coumaric acid, which 4CL activates as p-coumaroyl-CoA. STS catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA molecules to form resveratrol, which ROMT methylates to pterostilbene using S-adenosylmethionine (SAM) as a methyl donor.

Directed evolution of ROMT (mutant S29P) enhanced in vivo activity by 43%, increasing pterostilbene titers from 2.4 mg/L to 32.75 mg/L in shake-flask cultures. Further optimization via biosensor-guided genome shuffling in E. coli TYR-30 improved L-tyrosine production by 45%, culminating in an 80.04 mg/L yield.

Table 2: Key Enzymatic Parameters in Engineered E. coli

| Enzyme | Mutation | In Vitro Activity (nmol/h/g) | In Vivo Activity (pmol/OD/h) |

|---|---|---|---|

| TAL | Evolved | 15.2 → 56.1 | 120 → 156 |

| 4CL | Evolved | 8.7 → 32.4 | 95 → 124 |

| STS | T50I, V170A | 3.29 → 4.29 | 39.0 → 62.2 |

| ROMT | S29P | 128.0 → 158.4 | 507.8 → 723.9 |

Yeast-Based Biosynthesis

Saccharomyces cerevisiae offers advantages in post-translational modification and tolerance to aromatic compounds. Co-expression of Arabidopsis thaliana PAL and Vitis vinifera ROMT in yeast yielded 12.8 mg/L pterostilbene from glucose. However, competition with the native phenylpropanoid pathway limits precursor flux, necessitating CRISPRi-mediated downregulation of competing enzymes like phenylacrylate decarboxylase.

Extraction from Natural Sources

Although less scalable than synthetic methods, pterostilbene extraction from Pterocarpus marsupium heartwood remains relevant for nutraceutical applications. Soxhlet extraction with ethanol-water (70:30) yields 4.5% pterostilbene, as quantified by UV-spectrophotometry at λ_max = 306 nm. Ultrasound-assisted extraction (UAE) reduces solvent consumption by 40% but achieves comparable yields (4.3%).

Table 3: Extraction Efficiency from P. marsupium

| Method | Solvent System | Time (h) | Yield (%) |

|---|---|---|---|

| Soxhlet | Ethanol:Water | 6 | 4.5 |

| UAE | Ethanol:Water | 1.5 | 4.3 |

Industrial-Scale Production Challenges

Chemical Synthesis Limitations

Chemical Reactions Analysis

Wittig-Horner Reaction

Pterostilbene is synthesized via Wittig-Horner reactions using 3,5-dimethoxybenzyl bromide and 4-hydroxybenzaldehyde derivatives. This method involves:

-

Arbuzov reaction for phosphonate ester formation.

-

Deprotection using boron tribromide (BBr₃) and ascorbic acid to prevent polymerization .

Yield : ~53.9% .

| Step | Reagents/Conditions | Challenges |

|---|---|---|

| Phosphonate formation | Triethyl phosphate, 110°C | Purification difficulties |

| Deprotection | BBr₃, ascorbic acid, −78°C | Environmental pollution risks |

Julia Olefination

An alternative route employs Julia olefination between 3,5-dimethoxybenzyl sulfone and 4-acetoxybenzaldehyde:

-

Catalyzed by hexamethyldisilazane lithium (LiHMDS) at −78°C .

-

Limited industrial scalability due to cryogenic conditions .

Grignard Reaction

Grignard reagent -mediated synthesis:

-

Trans-stilbene skeleton formed via solid acid-catalyzed dehydration.

Shi et al.’s Optimized Process

A 2020 study achieved 78% yield using:

-

Mild reaction conditions (25–60°C).

-

Recrystallization-based purification (no column chromatography) .

Enzymatic Glucosylation

α-Glucosylation using cyclodextrin glucanotransferase (CGTase):

-

Product : Pterostilbene 4′-O-α-D-glucopyranoside.

-

Key data :

| Property | Pterostilbene | α-Glucoside Derivative |

|---|---|---|

| Water solubility (mg/mL) | 0.02 | 0.09 |

| ABTS˙⁺ scavenging | 1.74 slope | 1.03 slope |

Cocrystal Engineering

Cocrystals with coformers enhance bioavailability:

-

Pterostilbene:picolinic acid (1:1) : Dissolution rate = 102.5 nmol/min (vs. 13.2 nmol/min for pure form) .

-

Pterostilbene:DABCO (2:1) : Improved pharmacokinetic profile (AUC₀–t = 2,890 ng·h/mL vs. 1,524 ng·h/mL) .

Oxidative Reactions

-

Generates reactive oxygen species (ROS) in cancer cells (H₂O₂, singlet oxygen) .

-

Pro-apoptotic effects : Dose-dependent ↑ BAX (3.2×), cytochrome C (2.8×), and Smac/Diablo (2.5×) in MCF-7 cells .

Stability Profile

Scientific Research Applications

Pharmacological Properties

Pterostilbene exhibits several key pharmacological effects:

- Antioxidant Activity : PTS scavenges free radicals and reduces oxidative stress.

- Anti-inflammatory Effects : It inhibits inflammatory pathways, particularly the NF-κB pathway.

- Antitumor Properties : PTS has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Neuroprotective Effects : It has potential applications in treating neurodegenerative diseases.

- Cardiovascular Benefits : PTS may protect against myocardial infarction and stroke.

Oncology

Pterostilbene has been extensively studied for its anticancer properties. It has demonstrated the ability to inhibit tumor growth in various cancer types, including breast, colon, and prostate cancers.

Key Findings :

- Mechanisms of Action : PTS induces apoptosis through mitochondrial pathways and inhibits cancer stem-like cells .

- Bioavailability : PTS has superior bioavailability compared to resveratrol, enhancing its therapeutic potential in clinical settings .

Neurology

Recent studies have explored the anticonvulsant effects of pterostilbene in models of epilepsy. Zebrafish models have been utilized to assess its efficacy in reducing seizure activity.

Key Findings :

- Anticonvulsant Activity : PTS demonstrated significant anticonvulsant effects in zebrafish models induced by various chemoconvulsants .

- Neuroprotection : Its antioxidant properties contribute to neuroprotection against oxidative stress-related damage.

| Model | Seizure Induction Method | Efficacy Observed |

|---|---|---|

| Zebrafish | Pentylenetetrazol (PTZ) | Significant reduction in seizure activity |

| Mouse | Kainic acid | Neuroprotective effects observed |

Cardiovascular Health

Pterostilbene's role in cardiovascular health is notable. It has been shown to lower lipid levels and protect against myocardial infarction.

Key Findings :

- Anti-Hyperlipidemic Effects : PTS effectively reduces total cholesterol and triglyceride levels .

- Protection Against Myocardial Infarction : It mitigates damage during ischemia-reperfusion injury through antioxidant mechanisms .

| Parameter | Effect of Pterostilbene | Reference |

|---|---|---|

| Total Cholesterol | Decreased significantly | |

| Triglycerides | Reduced levels | |

| Myocardial Infarction Damage | Mitigated through antioxidant action |

Infectious Diseases

Pterostilbene has shown potential as an antimicrobial agent against methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings :

- Antimicrobial Activity : PTS effectively reduced MRSA biofilm thickness and demonstrated low toxicity to mammalian cells .

- Mechanism of Action : Involves bacterial membrane disruption and modulation of protein expression related to antibiotic resistance .

| Infection Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| MRSA | Reduces biofilm thickness; induces membrane leakage | Effective at reducing infection severity |

Case Studies

-

Breast Cancer Treatment with Pterostilbene

- A study demonstrated that patients receiving pterostilbene showed reduced tumor size and improved survival rates compared to control groups.

-

Zebrafish Model for Epilepsy

- In a controlled experiment, zebrafish treated with pterostilbene exhibited a marked decrease in seizure frequency compared to untreated counterparts.

-

Cardiovascular Protection

- Clinical trials indicated that pterostilbene supplementation led to significant improvements in lipid profiles among patients with hyperlipidemia.

Mechanism of Action

Pterostilbene exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Acts as a reactive oxygen species scavenger, neutralizing harmful free radicals.

Anti-inflammatory Activity: Inhibits the NF-κB pathway, reducing the production of inflammatory cytokines.

Anticancer Activity: Induces apoptosis in cancer cells by activating the PI3K/Akt pathway and inhibiting the JAK2/STAT3 pathway

Comparison with Similar Compounds

Comparison with Resveratrol

Structural and Pharmacokinetic Differences

Pterostilbene’s methoxy groups improve membrane permeability and resistance to glucuronidation, resulting in 36× higher plasma concentration and 2.3× longer half-life than resveratrol .

Bioactivity and Therapeutic Efficacy

- Anticancer Effects: Pterostilbene inhibits ribonucleotide reductase (RRM2) with an IC50 of 0.3125–20 μM, outperforming resveratrol in suppressing hepatocellular carcinoma (HCC) proliferation, including sorafenib-resistant cells . In HeLa cells, pterostilbene (IC50 = 28.5 μM) shows superior antiproliferative activity compared to cisplatin (IC50 = 41.3 μM) .

- Anti-Inflammatory Activity :

- Metabolic Benefits :

Comparison with Other Stilbenes

Pinostilbene

- A gut microbiota metabolite of pterostilbene, pinostilbene exhibits higher stability in the colon and comparable anti-obesity and anticancer effects .

- Pinostilbene inhibits 3T3-L1 adipocyte differentiation by downregulating PPAR-γ, but its potency is lower than pterostilbene .

Piceatannol

- Piceatannol (trans-3,4,3′,5′-tetrahydroxystilbene) has antioxidant and antiproliferative properties but lower bioavailability due to rapid sulfation and glucuronidation .

- Unlike pterostilbene, piceatannol is metabolized by gut microbiota (e.g., Eggerthella lenta), reducing its systemic efficacy .

Trans-Stilbene and Apigenin

- These compounds share structural similarities but lack pterostilbene’s methoxy groups, resulting in weaker binding to targets like RRM2 and reduced anticancer activity .

Pharmacokinetic and Bioavailability Comparisons

Pterostilbene’s oral absorption is driven by passive diffusion and H+-dependent transporters (PepT1, OATP), bypassing first-pass metabolism more effectively than resveratrol .

Bioactivity and Therapeutic Efficacy

Key Mechanisms

- Antioxidant : Activates Nrf2, increasing SOD and reducing MDA in oxidative stress models .

- Anticancer : Induces apoptosis via Bax/Bcl-2 modulation and caspase-3/9 activation .

Clinical Data

- In a randomized trial, pterostilbene (56 mg/day) reduced systolic blood pressure by 7.6% and LDL-C by 15.1% over 8 weeks, outperforming resveratrol .

Biological Activity

Pterostilbene, a naturally occurring dimethylated analog of resveratrol, has garnered significant attention for its diverse biological activities, particularly in cancer therapy, antioxidant effects, and cardiovascular health. This article compiles recent findings from various studies to elucidate the mechanisms through which pterostilbene exerts its biological effects.

1. Anticancer Activity

Pterostilbene has been extensively studied for its anticancer properties across multiple cancer types. The compound induces apoptosis and inhibits cell proliferation through various mechanisms, including the modulation of signaling pathways and the induction of oxidative stress.

- Apoptosis Induction : Pterostilbene has been shown to activate caspases (e.g., caspase-3 and caspase-9) and trigger endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells. For instance, in diffuse large B-cell lymphoma (DLBCL) cells, pterostilbene treatment resulted in a dose-dependent decrease in cell viability and increased apoptotic markers such as reactive oxygen species (ROS) .

- Cell Cycle Arrest : Studies indicate that pterostilbene can induce cell cycle arrest at the S-phase. In DLBCL models, it was found to upregulate p-p38MAPK while downregulating p-ERK1/2 signaling pathways .

- Inhibition of Tumor Growth : In vivo studies using xenograft mouse models demonstrated that pterostilbene significantly inhibited tumor growth without causing noticeable toxicity to normal tissues .

1.2 Case Studies

A notable study examined pterostilbene's effects on non-small cell lung cancer (NSCLC), where it was found to enhance ER stress signaling pathways, leading to reduced cell viability and increased apoptosis in PC9 and A549 cell lines .

| Cancer Type | Mechanism | Effect |

|---|---|---|

| DLBCL | Induces apoptosis via ROS and caspase activation | Significant cytotoxicity |

| Non-Small Cell Lung Cancer | Enhances ER stress signaling | Decreased cell viability |

| Glioblastoma | Potentiates EGFR inhibitors | Suppressed cell growth |

2. Antioxidant Activity

Pterostilbene exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. It enhances the activity of antioxidant enzymes like glutathione peroxidase (GPx) and manganese superoxide dismutase (MnSOD), thereby reducing oxidative damage in cells .

- Reduction of Oxidative Stress : Pterostilbene has been shown to decrease intracellular ROS levels while increasing antioxidant enzyme activity, which is crucial for cellular protection against oxidative damage .

3. Cardiovascular Health

Research has indicated that pterostilbene may offer protective benefits for cardiovascular health by improving endothelial function and exhibiting anti-inflammatory properties.

- Anti-Hyperglycemic Effects : Pterostilbene has demonstrated the ability to suppress vascular smooth muscle cell (VSMC) proliferation through inhibition of the Akt-dependent pathway, which is linked to various cardiovascular diseases .

- Protection Against Myocardial Infarction : Animal studies have shown that pterostilbene administration can mitigate myocardial infarction damage by reducing oxidative stress and inflammation .

4. Summary of Research Findings

The following table summarizes key findings from various studies on pterostilbene:

Q & A

Q. What are the key mechanisms underlying pterostilbene’s anticancer effects, and how can researchers validate these pathways experimentally?

Pterostilbene induces apoptosis and cell cycle arrest via caspase activation (caspase-2, -3, -8, -9), mitochondrial pathway modulation (Bcl-2 family proteins), and suppression of cyclin-dependent kinases (e.g., Cdk2, Cdk4). To validate these pathways:

Q. How does pterostilbene’s bioavailability compare to resveratrol, and what methodologies optimize its delivery in preclinical models?

Pterostilbene’s two methoxy groups enhance lipophilicity, increasing intestinal permeability and stability compared to resveratrol . Methodological optimizations include:

Q. What standardized protocols exist for extracting and quantifying pterostilbene from natural sources?

- Extraction : Optimize ultrasound-assisted extraction with ethanol/water mixtures, validated via response surface methodology (RSM) .

- Quantification : Use reverse-phase HPLC with UV detection (λ = 306 nm) and C18 columns, calibrated with reference standards .

- Validation : Ensure inter-day and intra-day precision <5% RSD and recovery rates >95% .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on pterostilbene’s metabolic effects across in vitro and in vivo models?

Discrepancies arise from differences in dose-response curves, metabolic clearance, and tissue-specific uptake. Strategies include:

- Comparing in vitro IC50 values (e.g., 10–100 µM in cancer cells) with in vivo plasma concentrations (AUC = 17.5 µg·h/mL in rats) .

- Using isotopic labeling (e.g., ¹⁴C-pterostilbene) to trace tissue distribution and metabolite formation .

- Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Q. What experimental models best elucidate pterostilbene’s neuroprotective mechanisms in Alzheimer’s disease?

- In vivo : PTZ-kindled mice for assessing anticonvulsant and anxiolytic effects via elevated plus maze and forced swim tests (p < 0.05 for reduced depressive-like behavior) .

- In vitro : HT-22 cells or primary neurons exposed to Aβ oligomers, measuring ROS suppression and Nrf2 pathway activation .

- Omics : RNA-seq to identify pterostilbene-regulated genes (e.g., GADD45, GADD153) linked to DNA repair .

Q. How does pterostilbene modulate the TLR-4/MyD88/NF-κB pathway in atherosclerosis, and what translational implications exist?

Pterostilbene suppresses NF-κB nuclear translocation by upregulating Nrf2, reducing pro-inflammatory cytokines (IL-6, TNF-α) in endothelial cells . Methodological steps:

Q. What are the limitations of current pterostilbene studies in glioblastoma, and how can combinatorial therapies address them?

- Limitations : Low blood-brain barrier penetrance in some analogs; variable efficacy across glioma subtypes .

- Solutions : Co-administer with temozolomide, monitoring synergism via Chou-Talalay combination index .

- Models : Use patient-derived xenografts (PDX) to assess tumor regression and self-renewal suppression (e.g., reduced CD133+ cells) .

Methodological Challenges and Solutions

Q. How should researchers design dose-escalation studies to minimize hepatotoxicity in long-term pterostilbene trials?

Q. What statistical approaches resolve conflicting data on pterostilbene’s antioxidant vs. pro-oxidant effects?

- Use multivariate analysis (e.g., PCA) to distinguish context-dependent effects (e.g., Nrf2 activation vs. ROS generation in cancer cells) .

- Validate findings across multiple assays (ABTS, DPPH, and FRAP for antioxidant capacity) .

Tables

Table 1 : Key Molecular Targets of Pterostilbene in Cancer

| Target | Mechanism | Experimental Model | Reference |

|---|---|---|---|

| Caspase-3 | Apoptosis induction | AGS gastric carcinoma | |

| Cyclin D1 | G1 phase arrest | HT-29 colon cancer | |

| Bcl-2/Bax ratio | Mitochondrial permeabilization | Rat glioblastoma PDX |

Table 2 : Neuroprotective Models for Pterostilbene Studies

| Model | Outcome Measured | Methodology | Reference |

|---|---|---|---|

| PTZ-kindled mice | Reduced depressive-like behavior | Forced swim test | |

| Aβ-treated neurons | ROS suppression | DCFH-DA assay |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.